molecular formula C7H5ClFNO B1363455 3-Chloro-4-fluorobenzamide CAS No. 701-43-9

3-Chloro-4-fluorobenzamide

Cat. No.: B1363455
CAS No.: 701-43-9
M. Wt: 173.57 g/mol
InChI Key: AEYMQEMBMKCNEG-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzamide is an organic compound with the molecular formula C7H5ClFNO. It is a white to off-white crystalline powder that belongs to the class of fluorobenzamides . This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorobenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable acylating agent, such as acetic anhydride or benzoyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chlorine or fluorine atoms.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

3-Chloro-4-fluorobenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

    3-Chloro-4-fluoroaniline: A precursor in the synthesis of 3-Chloro-4-fluorobenzamide.

    4-Chloro-3-fluorobenzamide: A structural isomer with similar properties but different reactivity.

    3-Chloro-4-fluorobenzoic acid: An oxidation product of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions .

Properties

IUPAC Name

3-chloro-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYMQEMBMKCNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371419
Record name 3-Chloro-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-43-9
Record name 3-Chloro-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701-43-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the interaction between 3-Chloro-4-fluorobenzamide and human 3-phosphoglycerate dehydrogenase?

A1: The research paper describes the successful crystallization and structural determination of human 3-phosphoglycerate dehydrogenase bound to this compound []. This suggests that this compound directly interacts with the enzyme, although the specific binding site and interaction mechanism are not detailed in the abstract. Further research is needed to elucidate the exact nature of this interaction and its potential implications for enzyme activity.

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